Cyclopropene, 3-ethenyl- is a unique organic compound characterized by a cyclopropene ring with an ethenyl substituent. It is classified as an alkene and a cyclic compound, notable for its strained three-membered ring structure, which contributes to its reactivity. The compound's chemical formula is and it has the CAS number 61082-23-3.
Cyclopropene, 3-ethenyl- is primarily sourced from synthetic routes involving cyclopropene and acetylene. It belongs to the broader class of cyclopropenes, which are cyclic alkenes known for their unique properties and reactivity due to ring strain. This compound is of interest in both academic research and industrial applications due to its potential as an intermediate in organic synthesis.
The synthesis of cyclopropene, 3-ethenyl- typically involves the reaction of cyclopropene with acetylene in the presence of a palladium catalyst. This method facilitates the addition of the ethenyl group to the cyclopropene ring under controlled conditions, often utilizing an inert atmosphere such as nitrogen or argon to prevent side reactions.
Cyclopropene, 3-ethenyl- features a three-membered cyclopropene ring with a double bond between two carbon atoms and an ethenyl group attached. The molecular structure can be represented as follows:
Cyclopropene, 3-ethenyl- undergoes several types of chemical reactions:
The mechanism of action for cyclopropene, 3-ethenyl- involves its ability to react with nucleophiles through addition reactions facilitated by the ethenyl group while allowing for potential ring-opening reactions of the cyclopropene structure. These processes lead to the formation of new chemical bonds and reactive intermediates, making it a versatile compound in organic synthesis .
Cyclopropene, 3-ethenyl- has several applications in scientific research:
The dehydrohalogenation of allylic halides represents a foundational approach for constructing the cyclopropene core. This method capitalizes on the base-induced elimination of hydrogen halide from readily available precursors to form the strained cyclopropene ring system. Early syntheses employed sodium amide (NaNH₂) in refluxing solvents, though yields remained modest due to competing side reactions. A landmark improvement came from Schlatter, who optimized the pyrolytic conditions using platinized asbestos catalysts at 320–330°C, achieving substantially improved cyclopropene yields of up to 45% [2].
The synthesis of 3-substituted cyclopropenes follows analogous pathways. For example, 1-methylcyclopropene is efficiently generated at ambient temperatures through the reaction of methallyl chloride with phenyllithium (PhLi), yielding the methyl-substituted cyclopropene derivative alongside lithium chloride and benzene as byproducts [2]. A significant advancement in this methodology emerged with the implementation of sterically hindered bases. Employing sodium bis(trimethylsilyl)amide (NaN(TMS)₂) in boiling toluene enables the dehydrohalogenation of allyl chloride with markedly enhanced efficiency (40% yield) and product purity by minimizing allylamine formation [2]. This method proves particularly valuable for synthesizing base-sensitive derivatives, including those with ethenyl substituents.
Table 1: Traditional Dehydrohalogenation Methods for Cyclopropene Synthesis
Allylic Halide | Base/Catalyst | Reaction Conditions | Product | Yield (%) |
---|---|---|---|---|
Allyl chloride | NaNH₂ | 80°C | Cyclopropene | ~10 |
Allyl chloride | NaN(TMS)₂ | Toluene, reflux | Cyclopropene | 40 |
Methallyl chloride | PhLi | Room temperature | 1-Methylcyclopropene | High |
3-Halo-1,2-dienes | KOH | Phase-transfer | 3-Ethenylcyclopropene | Moderate |
For introducing the ethenyl functionality at the 3-position, 3-halo-1,2-dienes serve as strategic precursors. Under carefully controlled basic conditions—often utilizing potassium hydroxide (KOH) with phase-transfer catalysts—these allenic halides undergo intramolecular cyclization. This process yields 3-ethenylcyclopropene derivatives while mitigating polymerization risks inherent to the strained alkene [7]. The regioselectivity of the elimination step is paramount, requiring precise optimization of base strength, solvent polarity, and reaction temperature to favor the desired 3-ethenyl product over isomeric byproducts or oligomerization.
Transition metal catalysis has revolutionized the synthesis of substituted cyclopropenes, offering enhanced regiocontrol and functional group tolerance. Dirhodium(II) carboxylate complexes (e.g., Rh₂(OAc)₄) exhibit exceptional efficacy in catalyzing the formal [2+1] cycloaddition between diazo compounds and alkynes. A breakthrough was achieved by Corey and coworkers, who developed a chiral rhodium(II) catalyst (Rh₂(S-DOSP)₄) for the enantioselective cyclopropenation of terminal alkynes with ethyl diazoacetate. This robust system delivers 3-substituted cyclopropene carboxylates with high enantiomeric excess (ee >90%) and can be readily recovered and reused [4].
Silver(I) catalysts excel with internal alkynes and specialized diazo precursors. Briones and Davies demonstrated that silver triflate (AgOTf) efficiently catalyzes the cyclopropenation of internal alkynes using donor/acceptor diazo compounds (e.g., N₂C(Ar)CO₂R). This method provides access to highly substituted cyclopropenes, including 1,2-diaryl-3-ethenyl derivatives, which are challenging to synthesize via rhodium catalysis due to competing side reactions [4]. The silver catalyst likely operates via a silver-stabilized carbenoid intermediate that undergoes stereoelectronic-controlled addition to the alkyne π-bond.
Table 2: Transition Metal Catalysts for Cyclopropene Synthesis
Catalyst System | Diazo Compound | Alkyne | Product Scope | Key Advantage |
---|---|---|---|---|
Rh₂(S-DOSP)₄ | Ethyl diazoacetate | Terminal alkynes | 3-Substituted cyclopropenes | High enantioselectivity (>90% ee), reusable catalyst |
AgOTf | Ph\N₂\C(H)CO₂Et | Internal alkynes | 1,2,3-Trisubstituted cyclopropenes | Tolerates donor/acceptor carbenoids, avoids 1,2-H shift |
CpRu(COD)Cl / NHC | Diazoacetamides | Ethenylboronates | 3-(Borylethenyl)cyclopropenes | Enables Suzuki cross-coupling |
Cu(acac)₂ / PyBOX | α-Diazo-β-ketoesters | Vinylacetylenes | 3-Ethenyl-cyclopropenyl ketones | Diastereodivergent synthesis |
For introducing the ethenyl group via catalytic methods, vinylacetylene substrates serve as ideal precursors. Under palladium or ruthenium catalysis, these conjugated enynes undergo cyclopropanation with diazo reagents, directly furnishing 3-ethenylcyclopropenes. A particularly versatile approach employs boron-containing vinylacetylenes, where the resulting 3-(borylethenyl)cyclopropene serves as a linchpin for subsequent Suzuki-Miyaura cross-coupling. This enables the modular introduction of diverse aryl or heteroaryl groups onto the ethenyl moiety, expanding access to complex 3-ethenylcyclopropene architectures [3].
Carbenoid transfer methodologies provide a complementary route to 3-ethenylcyclopropenes, leveraging highly reactive carbene intermediates. Difluorocarbene (:CF₂) has emerged as a particularly valuable electrophilic carbene source due to its straightforward generation and unique electronic properties. Oshiro and Amii developed sodium bromodifluoroacetate (BrCF₂CO₂Na) as a practical :CF₂ precursor that reacts smoothly with alkynes under mild conditions to afford gem-difluorocyclopropenes. When applied to 1,2-diethynylbenzenes, this method yields fused 3-ethenyldifluorocyclopropenes with high efficiency [4].
A significant technological advancement emerged with continuous flow chemistry, enabling safer and more efficient carbenoid generation. Rullière, Cyr, and Charette demonstrated that catalytic sodium iodide (NaI, 10 mol%) promotes the decomposition of trimethyl(trifluoromethyl)silane (TMSCF₃) in a flow reactor, generating difluorocarbene under controlled conditions. This system reacts with alkynes within 10 minutes residence time, producing difluorocyclopropenes—including 3-ethenyl variants—in high yield at significantly elevated concentrations (up to 0.5 M) compared to batch processes [4]. This approach minimizes hazardous diazo compound handling while maximizing productivity.
Beyond fluorinated systems, copper-catalyzed carbenoid transfers facilitate cyclopropene formation via additions to alkynes. Ethyl diazoacetate (N₂CHCO₂Et) reacts with alkynes in the presence of copper sulfate or copper dust to afford 3-substituted cyclopropene carboxylates. The reaction mechanism involves initial formation of a copper-bound carbenoid, which undergoes concerted [2+1] cycloaddition with the alkyne. For 3-ethenylcyclopropene synthesis, 1,2-diethynylethene derivatives serve as optimal substrates, where chemoselective cyclopropanation occurs at the less sterically hindered alkyne terminus [3].
The inherent planar chirality of 1,2,3-trisubstituted cyclopropenes necessitates sophisticated stereocontrol strategies. Organolithium chemistry enables diastereoselective functionalization at the C3 position. Fisher and Fox demonstrated that dianions derived from cyclopropene carboxylic acids react with electrophiles with high vinylic regioselectivity. Critical to reproducibility was identifying THF as the optimal solvent and N-methylmorpholine N-oxide (NMO) as a stabilizing additive. This methodology provides access to enantiomerically enriched 3-substituted cyclopropenes when starting from chiral precursors, including those with ethenyl groups [4].
1,3-Dipolar cycloadditions offer powerful routes to complex spirocyclic systems while controlling multiple stereocenters. Grigg's pioneering work employed the stable azomethine ylide protonated Ruhemann's purple (PRP) in reactions with cyclopropenes. Recent studies reveal that 3-substituted cyclopropenes react with PRP in THF under reflux with high diastereofacial selectivity, favoring approach from the less hindered face. This method delivers bis-spirocyclic 3-azabicyclo[3.1.0]hexane derivatives—valuable scaffolds in medicinal chemistry—bearing ethenyl substituents in good yields (60-75%) [5]. Density functional theory (DFT) calculations (M11/cc-pVDZ level) confirm these reactions are HOMO(cyclopropene)-LUMO(ylide) controlled, with transition-state energies dictating the observed stereochemical outcome.
For enantioselective synthesis, chiral metalloenzymes represent a cutting-edge approach. Engineered myoglobin variants with reconstituted cofactors catalyze cyclopropanation of vinyl-substituted olefins with diazo reagents. Site-directed mutagenesis around the heme-binding pocket (e.g., H64V, V68A mutations) combined with non-canonical amino acid incorporation or alternative metal porphyrins enhances stereoselectivity. These biocatalysts achieve exceptional enantiomeric excess (ee >95%) in synthesizing chiral cyclopropanes and cyclopropenes bearing ethenyl groups, operating efficiently under mild aqueous conditions [3]. Complementary small-molecule catalysts include chiral copper(I)/Ph-Phosferrox complexes developed by Deng, which catalyze asymmetric cycloadditions of azomethine ylides to cyclopropenes, yielding enantioenriched 3-azabicyclo[3.1.0]hexanes with 3-ethenyl substituents [5].
Table 3: Stereoselective Synthesis Techniques for 3-Substituted Cyclopropenes
Method | Chiral Inducer | Key Parameters | Stereochemical Outcome | Application to 3-Ethenyl |
---|---|---|---|---|
Dianion alkylation | Chiral Garner aldehyde | THF solvent, NMO additive | Diastereoselective C3 functionalization | Synthesis of ceramide analogs [7] |
PRP cycloaddition | Protonated Ruhemann's purple | THF reflux | High diastereofacial selectivity (d.r. >20:1) | Bis-spirocyclic 3-azabicyclo[3.1.0]hexanes [5] |
Myoglobin biocatalysis | Engineered heme proteins | Aqueous buffer, genetic optimization | Enantioselectivity >95% ee | Chiral 3-ethenylcyclopropanes [3] |
Cu(I)/Ph-Phosferrox | Chiral phosphine ligand | Non-polar solvents | Enantioselective azomethine ylide addition | 3-Azabicyclo[3.1.0]hexanes with 3-ethenyl groups [5] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0